Spiro[cyclobutane-1,3'-indoline]-2',3-dione
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Overview
Description
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione is a spirocyclic compound that features a unique structure where a cyclobutane ring is fused to an indoline moiety through a spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclobutane-1,3’-indoline]-2’,3-dione typically involves the cyclization of indoline derivatives. One common method is the cyclodimerization of 3-phenacylideneoxindoles in the presence of a catalytic amount of photosensitizer such as Ru(bpy)_3Cl_2 under visible light irradiation . This reaction proceeds with high diastereoselectivity and yields the desired spirocyclic product.
Industrial Production Methods
Industrial production methods for spiro[cyclobutane-1,3’-indoline]-2’,3-dione often utilize continuous flow reactors. These reactors enable the fast synthesis of spiro-fused indoles using carbamoylation and imidation reactions under ultrasonic irradiation . This approach is advantageous due to its efficiency, high yield, and minimal need for aqueous work-up.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirooxindole derivatives.
Reduction: Reduction reactions can yield reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various spirooxindole and spiroindoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of spiro[cyclobutane-1,3’-indoline]-2’,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the spirocyclic framework .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,1’-cyclobutane-2’,3’-indoline]: This compound features a similar spirocyclic structure but with different substituents on the indoline moiety.
Spiro[indoline-2,1’-isoindoline]-3,3’-dione: Another spirocyclic compound with a different ring fusion pattern.
Uniqueness
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
1603068-17-2 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
spiro[1H-indole-3,3'-cyclobutane]-1',2-dione |
InChI |
InChI=1S/C11H9NO2/c13-7-5-11(6-7)8-3-1-2-4-9(8)12-10(11)14/h1-4H,5-6H2,(H,12,14) |
InChI Key |
DIBPKWQRMFSZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC12C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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